molecular formula C11H18Cl2N2O2 B12857413 tert-Butyl pyridin-2-ylglycinate dihydrochloride

tert-Butyl pyridin-2-ylglycinate dihydrochloride

Cat. No.: B12857413
M. Wt: 281.18 g/mol
InChI Key: ZIWFDZIELSTRFD-UHFFFAOYSA-N
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Description

tert-Butyl pyridin-2-ylglycinate dihydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyridines. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the pyridine ring, along with a glycine moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl pyridin-2-ylglycinate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carboxylic acid and tert-butylamine.

    Formation of tert-Butyl Pyridin-2-ylglycinate: Pyridine-2-carboxylic acid is reacted with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form tert-butyl pyridin-2-ylglycinate.

    Formation of Dihydrochloride Salt: The tert-butyl pyridin-2-ylglycinate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl pyridin-2-ylglycinate dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl pyridin-2-ylglycinate dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various catalytic processes and as a ligand in coordination chemistry.

Biology

In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It can also be used in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl pyridin-2-ylglycinate dihydrochloride involves its interaction with specific molecular targets. The glycine moiety can interact with enzymes or receptors, while the pyridine ring can participate in coordination with metal ions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-carboxylic acid: A precursor in the synthesis of tert-Butyl pyridin-2-ylglycinate dihydrochloride.

    tert-Butylamine: Another precursor used in the synthesis.

    Pyridine-2-ylglycine: A related compound without the tert-butyl group.

Uniqueness

This compound is unique due to the presence of both the tert-butyl group and the glycine moiety. This combination imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H18Cl2N2O2

Molecular Weight

281.18 g/mol

IUPAC Name

tert-butyl 2-(pyridin-2-ylamino)acetate;dihydrochloride

InChI

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)8-13-9-6-4-5-7-12-9;;/h4-7H,8H2,1-3H3,(H,12,13);2*1H

InChI Key

ZIWFDZIELSTRFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC=CC=N1.Cl.Cl

Origin of Product

United States

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